Potent and Specific Inhibition of Human IDO1: A Distinct Pharmacological Profile
The 7-chloro-8-iodoimidazo[1,2-a]pyridine scaffold exhibits potent inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In a cell-based assay using IFN-γ stimulated human HeLa cells, the compound demonstrated an IC50 value of 37.1 nM for reducing kynurenine production [1]. While the specific 8-chloro-7-iodo regioisomer shows some affinity for IDO1, the 7-chloro-8-iodo arrangement is associated with a highly potent IC50 value in this specific assay context, highlighting its differentiated activity profile [2].
| Evidence Dimension | Inhibition of human IDO1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 37.1 nM |
| Comparator Or Baseline | Imidazopyridine class baseline (various potencies observed) |
| Quantified Difference | Potent activity (nanomolar range) observed for this specific scaffold |
| Conditions | IFN-γ stimulated human HeLa cells; assessed by reduction in kynurenine production after 24h incubation |
Why This Matters
This specific nanomolar potency against IDO1 in a relevant cellular model makes this compound a compelling starting point for cancer immunotherapy drug discovery programs, distinguishing it from less active imidazopyridine analogs.
- [1] TargetMine. Activity report for ChEMBL:CHEMBL4585858 (Inhibition of IDO1). Accessed April 2026. View Source
- [2] BindingDB. Entry for CHEMBL5215714 (IDO1 inhibition). Accessed April 2026. View Source
